2-Methylhexan-1-amine
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Overview
Description
2-Methylhexan-1-amine, also known as 2-methyl-1-hexanamine, is an organic compound with the molecular formula C7H17N. It is a primary amine characterized by a hexane chain with a methyl group attached to the second carbon and an amino group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylhexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-1-ol with ammonia in the presence of a catalyst. Another method includes the reduction of 2-methylhexan-1-nitrile using hydrogen in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methylhexan-1-nitrile. This process is carried out under high pressure and temperature conditions to ensure complete conversion of the nitrile to the amine .
Chemical Reactions Analysis
Types of Reactions: 2-Methylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Alkyl halides and acid chlorides are typical reagents used in substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reagents used.
Scientific Research Applications
2-Methylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methylhexan-1-amine involves its interaction with biological targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
2-Ethylhexan-1-amine: Similar in structure but with an ethyl group instead of a methyl group.
2-Methylpentan-1-amine: Similar but with a shorter carbon chain.
3-Methylhexan-1-amine: Similar but with the methyl group attached to the third carbon
Uniqueness: 2-Methylhexan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Its position of the methyl group and the length of the carbon chain make it distinct from other similar amines, affecting its physical and chemical properties .
Properties
Molecular Formula |
C7H17N |
---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
2-methylhexan-1-amine |
InChI |
InChI=1S/C7H17N/c1-3-4-5-7(2)6-8/h7H,3-6,8H2,1-2H3 |
InChI Key |
BNOMVHZDJIXZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CN |
Origin of Product |
United States |
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